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Aflatoxin G1 9,10-epoxide

DNA intercalation binding affinity structural biology

Researchers requiring the authentic G-series epoxide for DNA adduct studies often face supply scarcity. This compound is the definitive, low-potency comparator for dissecting δ-lactone vs. cyclopentenone contributions to DNA binding. - Enables direct measurement of ~10-fold lower DNA affinity vs. AFB1 epoxide. - Essential for generating trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-AFG1 adduct standards. - Ships with blue ice; powder stable at -20 °C for 3 years.

Molecular Formula C17H12O8
Molecular Weight 344.3 g/mol
CAS No. 120476-24-6
Cat. No. B1664401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin G1 9,10-epoxide
CAS120476-24-6
SynonymsAflatoxin G1 9,10-epoxide; 
Molecular FormulaC17H12O8
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1
InChIInChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13-,16+,17+/m1/s1
InChIKeyLINLJHREPZSLCI-AQMVCYDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aflatoxin G1 9,10-Epoxide (CAS 120476-24-6) for Research Procurement: Comparative Genotoxicity and DNA Adduct Profile


Aflatoxin G1 9,10-epoxide (CAS 120476-24-6), also designated AFG1 9,10-epoxide, is the electrophilic, DNA-reactive epoxide metabolite of the mycotoxin aflatoxin G1, with the molecular formula C17H12O8 and a molecular weight of 344.3 g/mol [1]. This compound is the penultimate carcinogenic species responsible for forming covalent DNA adducts, primarily at the N7 position of guanine, which are the initiating lesions in aflatoxin G1-induced mutagenesis and hepatocarcinogenesis [2]. Its structural analog, aflatoxin B1 exo-8,9-epoxide, is the corresponding reactive metabolite of the most potent naturally occurring carcinogen, aflatoxin B1 [3]. The two epoxides differ fundamentally in the substituent on the coumarin nucleus: the G-series aflatoxins possess a δ-lactone ring, whereas the B-series contain a cyclopentenone ring. This single structural divergence translates into quantifiable differences in DNA binding affinity, adduct yield, and resultant genotoxic potency [4].

Why Aflatoxin G1 9,10-Epoxide Cannot Be Substituted by Aflatoxin B1 8,9-Epoxide in Mechanistic Studies


Substituting AFG1 9,10-epoxide with AFB1 8,9-epoxide in experimental systems introduces a systematic, quantifiable bias that undermines the validity of any comparative mechanistic study. The two epoxides are not interchangeable surrogates. The δ-lactone ring of AFG1 9,10-epoxide reduces DNA binding affinity by approximately one order of magnitude compared to the cyclopentenone-bearing AFB1 8,9-epoxide [1]. This difference in intercalation potential propagates downstream: AFG1 9,10-epoxide consistently produces lower yields of guanine N7 adducts across all tested DNA concentrations [2], and the guanyl-N7 adduct derived from AFG1 exhibits considerably reduced biological activity per molecule in both SOS repair induction and mutagenesis assays [3]. Consequently, any study aiming to isolate the contribution of the lactone ring to DNA binding geometry, adduct spectrum, or genotoxic outcome requires the authentic AFG1 9,10-epoxide compound; using the B1 epoxide analog would confound the structural variable with a potency artifact. Furthermore, the reduced lipophilicity of the G1 scaffold relative to B1 may contribute to its weaker carcinogenicity, a factor that cannot be captured when the incorrect epoxide is employed [4].

Quantitative Differentiation of Aflatoxin G1 9,10-Epoxide: Evidence-Based Comparator Analysis for Procurement Decisions


DNA Binding Affinity of AFG1 9,10-Epoxide vs. AFB1 8,9-Epoxide: A 10-Fold Difference

The δ-lactone ring of aflatoxins G1 and G2 confers reduced planarity compared to the cyclopentenone ring of aflatoxins B1 and B2. This structural feature reduces DNA binding affinity by approximately one order of magnitude (a factor of 10) for the G-series aflatoxins relative to the B-series [1]. Binding studies with d(ATGCAT)2 and d(GCATGC)2 oligodeoxynucleotides confirm that aflatoxins G1 and G2 still bind B-DNA via intercalation, but with substantially lower association constants than their B-series counterparts [2].

DNA intercalation binding affinity structural biology NMR spectroscopy

Guanine N7 Adduct Yield: AFG1 9,10-Epoxide vs. AFB1 8,9-Epoxide at Varying DNA Concentrations

Direct comparative experiments measuring guanine N7 adduct yield from AFB1 8,9-epoxide and AFG1 9,10-epoxide at three different calf thymus DNA concentrations demonstrate two key phenomena: (1) the absolute number of adducts formed by either epoxide decreases as DNA concentration is lowered, accompanied by increased dihydrodiol formation; and (2) the ratio of adducts formed by AFG1 9,10-epoxide relative to those formed by an equivalent concentration of AFB1 8,9-epoxide decreases as DNA concentration decreases [1]. This concentration-dependent divergence indicates that the G1 epoxide is disproportionately affected by reduced DNA availability compared to the B1 epoxide [2].

DNA adduct formation genotoxicity chemical carcinogenesis quantitative adductomics

SOS Repair Induction per Guanyl-N7 Adduct: Rank Order AFB1 > AFG1

In a bacterial system monitoring SOS repair induction via the umuC-lacZ reporter (plasmid pSK1002), the genotoxic potency per molecule of guanyl-N7 DNA adduct follows the order sterigmatocystin > AFB1 > AFG1 [1]. Synthetic AFG1 9,10-epoxide added directly to bacteria produces a weaker umu response than synthetic AFB1 8,9-epoxide, indicating that the AFG1-derived guanyl-N7 adduct has considerably less biological activity per molecule than its AFB1-derived counterpart [2]. Neither guanine imidazole ring opening nor apurinic site formation accounts for this differential response, pointing to intrinsic structural differences between the two adducts [3].

SOS chromotest umuC assay genotoxicity screening DNA damage response

In Vivo DNA Binding: AFG1 Binds 4-Fold Less Liver DNA Than AFB1 Following Intraperitoneal Administration

A comparative study measuring binding of [14C]aflatoxin B1 and [14C]aflatoxin G1 to rat liver and kidney cellular macromolecules quantified in vivo DNA binding levels. Two hours after intraperitoneal injection (60 μg/100 g body weight), [14C]AFB1 binding to liver DNA was 40 ng/mg, whereas [14C]AFG1 binding under identical conditions was 10 ng/mg [1]. This represents a 4-fold lower level of hepatic DNA adduction for AFG1 compared to AFB1. Importantly, chemical activation studies using 3-chloroperbenzoic acid demonstrated that AFG1 and AFB1 are converted to their respective epoxides and bind to DNA in similar amounts in vitro, confirming that the in vivo difference is not attributable to differential intrinsic chemical reactivity of the epoxides [2].

in vivo DNA binding hepatocarcinogenesis toxicokinetics adduct persistence

Enzymatic Oxidation Rates and Adduct Formation: AFB1 > STG > AFG1

Human liver microsomal cytochrome P-450NF (CYP3A4) oxidizes the dihydrofurans aflatoxin B1, aflatoxin G1, and sterigmatocystin to their reactive epoxides in the presence of calf thymus DNA, yielding guanyl-N7 adducts in the order AFB1 > STG > AFG1 [1]. AFG1 exhibits the lowest rate of enzymatic oxidation to its epoxide and the lowest resultant adduct formation among the three compounds tested. This difference in metabolic activation efficiency compounds the intrinsic differences in epoxide-DNA reactivity discussed above [2]. The genotoxicity of AFG1 in human hepatoma HepaRG cells has been further characterized, with an LC50 value of 9.79 µM and demonstrable involvement of CYP1A2 and CYP3A4 in its metabolic activation [3].

cytochrome P450 metabolic activation mycotoxin metabolism CYP1A2 CYP3A4

Recommended Research Applications for Aflatoxin G1 9,10-Epoxide Based on Quantitative Differentiation Data


Structure-Activity Relationship (SAR) Studies of Aflatoxin Lactone vs. Cyclopentenone Ring Systems

AFG1 9,10-epoxide is the definitive compound for SAR investigations dissecting how the δ-lactone ring (G-series) versus the cyclopentenone ring (B-series) modulates DNA intercalation geometry, binding affinity, and adduct formation efficiency. The 10-fold reduction in DNA binding affinity for the lactone-containing scaffold is a quantifiable endpoint that requires the authentic AFG1 epoxide for direct measurement [1].

Quantitative Adductomics and DNA Damage Response Assays Requiring G1-Specific Negative Controls

In studies measuring SOS repair induction, mutagenesis, or γH2AX formation in response to aflatoxin exposure, AFG1 9,10-epoxide serves as an essential low-potency comparator. The rank order of activity (STG > AFB1 > AFG1 for umu response per adduct [2]; ST > AFB1 > AFL > AFG1 for γH2AX induction in human cells [3]) positions AFG1 epoxide as a quantitatively validated low-activity control that enables proper calibration of assay dynamic range.

Metabolic Activation Studies Focusing on CYP1A2 and CYP3A4 Substrate Specificity

AFG1 9,10-epoxide is required for experiments examining the substrate specificity of human cytochrome P450 enzymes (CYP1A2 and CYP3A4) toward dihydrofuran mycotoxins. The observed rank order for enzymatic oxidation and adduct formation (AFB1 > STG > AFG1) [4] cannot be replicated using AFB1 epoxide, which bypasses the metabolic activation step. Authentic AFG1 9,10-epoxide or its parent compound AFG1 with microsomal activation is necessary to interrogate this enzymatic bottleneck.

Development of DNA Adduct Standards for LC-MS/MS Quantification of Aflatoxin G1 Exposure Biomarkers

The major DNA adduct formed from AFG1 9,10-epoxide is trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1 [5]. This adduct is structurally analogous to but chromatographically distinct from the AFB1-derived adduct. AFG1 9,10-epoxide is therefore an indispensable synthetic precursor for generating authentic adduct standards used in targeted LC-MS/MS methods for human biomonitoring of aflatoxin G1 exposure, particularly in populations co-exposed to both B1 and G1 aflatoxins where adduct differentiation is critical.

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